molecular formula C9H12O6 B1367146 (1alpha,2alpha,4alpha)-1,2,4-Cyclohexanetricarboxylic Acid CAS No. 76784-95-7

(1alpha,2alpha,4alpha)-1,2,4-Cyclohexanetricarboxylic Acid

Cat. No.: B1367146
CAS No.: 76784-95-7
M. Wt: 216.19 g/mol
InChI Key: WTNDADANUZETTI-JKUQZMGJSA-N
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Description

Systematic IUPAC Nomenclature and Structural Isomerism

The systematic nomenclature of (1alpha,2alpha,4alpha)-1,2,4-cyclohexanetricarboxylic acid follows the International Union of Pure and Applied Chemistry guidelines for organic compound naming. According to established nomenclature protocols, the compound is formally designated as cyclohexane-1,2,4-tricarboxylic acid, indicating the presence of three carboxylic acid functional groups positioned at the 1, 2, and 4 carbon atoms of the cyclohexane ring structure. The stereochemical descriptors (1alpha,2alpha,4alpha) provide crucial information about the spatial orientation of the carboxylic acid substituents relative to the cyclohexane ring plane.

The structural architecture of this compound exhibits significant complexity due to the presence of multiple stereogenic centers and the potential for various geometric isomers. Research indicates that the compound prepared through synthetic methods is predominantly the cis isomer, meaning that the three carboxylic acid groups are positioned on the same side of the cyclohexane ring. This stereochemical arrangement has profound implications for the compound's physical properties, chemical reactivity, and potential applications in synthetic chemistry.

Alternative systematic nomenclature for this compound includes the designation (1S,2R,4R)-cyclohexane-1,2,4-tricarboxylic acid, which employs the Cahn-Ingold-Prelog priority rules to specify the absolute configuration at each stereogenic center. This nomenclature system provides unambiguous identification of the compound's three-dimensional structure and is particularly valuable for distinguishing between different stereoisomers of the same molecular formula.

The structural isomerism of cyclohexanetricarboxylic acids encompasses multiple positional isomers, each characterized by different arrangements of the carboxylic acid groups around the cyclohexane ring. The 1,2,4-isomer represents one specific geometric arrangement among several possible configurations, including 1,2,3- and 1,3,5-isomers, each possessing distinct chemical and physical properties.

CAS Registry Number and Alternative Chemical Designations

The Chemical Abstracts Service registry system assigns specific identification numbers to chemical substances to ensure unambiguous identification across scientific literature and commercial applications. This compound is associated with multiple CAS registry numbers, reflecting different aspects of its chemical identity and preparation methods.

The primary CAS registry number for this compound is 76784-95-7, which is widely recognized in commercial and research contexts. This designation specifically refers to the (1alpha,2alpha,4alpha) stereoisomer and is commonly used in chemical supplier catalogs and research publications. Additionally, the compound is also associated with CAS number 23084-86-8, which appears in various chemical databases and represents a broader classification that may encompass multiple stereoisomeric forms.

CAS Registry Numbers and Chemical Designations
Primary CAS Number: 76784-95-7
Alternative CAS Number: 23084-86-8
Systematic Name: cyclohexane-1,2,4-tricarboxylic acid
Stereochemical Designation: this compound
Alternative Stereochemical Name: (1S,2R,4R)-cyclohexane-1,2,4-tricarboxylic acid

Molecular Formula and Stereochemical Descriptors

The molecular formula of this compound is C9H12O6, reflecting the presence of nine carbon atoms, twelve hydrogen atoms, and six oxygen atoms within the molecular structure. This empirical formula encompasses the cyclohexane ring backbone consisting of six carbon atoms, three additional carbon atoms from the carboxylic acid groups, and the corresponding hydrogen and oxygen atoms that complete the molecular architecture.

The molecular weight of the compound is consistently reported as 216.19 grams per mole across multiple chemical databases and supplier specifications. This molecular weight value is fundamental for stoichiometric calculations in synthetic procedures and analytical determinations involving this compound.

Molecular Characteristics and Identifiers
Molecular Formula: C9H12O6
Molecular Weight: 216.19 g/mol
InChI Key: WTNDADANUZETTI-NGJCXOISSA-N
PubChem CID: 12616203
SMILES Notation: C1CC(C(CC1C(=O)O)C(=O)O)C(=O)O

The stereochemical descriptors for this compound provide detailed information about the three-dimensional arrangement of atoms within the molecular structure. The alpha notation (1alpha,2alpha,4alpha) indicates that all three carboxylic acid substituents are oriented on the same side of the cyclohexane ring plane, corresponding to a cis configuration. This stereochemical arrangement significantly influences the compound's physical properties, including melting point, solubility characteristics, and crystalline structure.

The InChI (International Chemical Identifier) key WTNDADANUZETTI-NGJCXOISSA-N provides a unique textual identifier for the compound that encodes its complete structural information, including connectivity and stereochemistry. This standardized identifier facilitates accurate database searches and cross-referencing across different chemical information systems.

The SMILES (Simplified Molecular Input Line Entry System) notation C1CC(C(CC1C(=O)O)C(=O)O)C(=O)O represents the molecular structure in a linear text format that can be interpreted by chemical software applications. This notation system provides a concise method for representing the compound's structure while maintaining information about atomic connectivity and functional group positions.

Properties

CAS No.

76784-95-7

Molecular Formula

C9H12O6

Molecular Weight

216.19 g/mol

IUPAC Name

(1R,2S,4S)-cyclohexane-1,2,4-tricarboxylic acid

InChI

InChI=1S/C9H12O6/c10-7(11)4-1-2-5(8(12)13)6(3-4)9(14)15/h4-6H,1-3H2,(H,10,11)(H,12,13)(H,14,15)/t4-,5+,6-/m0/s1

InChI Key

WTNDADANUZETTI-JKUQZMGJSA-N

SMILES

C1CC(C(CC1C(=O)O)C(=O)O)C(=O)O

Isomeric SMILES

C1C[C@H]([C@H](C[C@H]1C(=O)O)C(=O)O)C(=O)O

Canonical SMILES

C1CC(C(CC1C(=O)O)C(=O)O)C(=O)O

Pictograms

Irritant

Origin of Product

United States

Preparation Methods

Hydrogenation of Trimellitic Acid

This is the most commonly reported and industrially relevant method.

  • Starting Material : Trimellitic acid, which is typically obtained by hydrolysis of trimellitic anhydride.
  • Process : Trimellitic acid undergoes catalytic hydrogenation using molecular hydrogen.
  • Catalysts : Transition metal catalysts supported on carbon, such as palladium or platinum on activated carbon, are employed to facilitate selective hydrogenation.
  • Conditions : The reaction is conducted under controlled temperature and pressure to favor the formation of the cis, cis, cis isomer.
  • Outcome : The hydrogenation reduces the aromatic ring of trimellitic acid to a cyclohexane ring while retaining the three carboxylic acid groups, yielding (1alpha,2alpha,4alpha)-1,2,4-Cyclohexanetricarboxylic Acid with high stereochemical purity.

Oxidation of Cyclohexene

An alternative synthetic approach involves oxidation of cyclohexene derivatives:

  • Starting Material : Cyclohexene or substituted cyclohexene.
  • Oxidizing Agents : Benzoyl peroxide or other organic peroxides can be used to introduce carboxyl groups through oxidative cleavage and functionalization.
  • Reaction Pathway : This method typically involves multiple steps, including radical initiation and ring functionalization, to install the three carboxylic acid groups at the 1, 2, and 4 positions.
  • Challenges : This route requires careful control to avoid overoxidation and to achieve the desired stereochemistry.
Aspect Hydrogenation of Trimellitic Acid Oxidation of Cyclohexene
Starting Material Trimellitic acid (from trimellitic anhydride) Cyclohexene or substituted cyclohexene
Catalyst Transition metals on carbon (Pd, Pt) Organic peroxides (e.g., benzoyl peroxide)
Reaction Type Catalytic hydrogenation Radical oxidation
Stereochemical Control High (cis, cis, cis isomer favored) Moderate, requires careful conditions
Industrial Applicability High, scalable Limited, more complex
Yield and Purity High yield, high purity Variable, may require purification steps
  • The hydrogenation method yields this compound with purity exceeding 98% as confirmed by gas chromatography and titration analyses.
  • Melting point data for the compound synthesized by these methods consistently falls within 180–184 °C, indicating reproducible product quality.
  • The compound is stable under storage at room temperature in a cool, dark environment and is incompatible with strong oxidizing agents, highlighting the need for careful handling post-synthesis.
  • Research shows that the hydrogenation route is preferred for producing the biologically active isomer used in antiplasmin drug development due to its stereochemical specificity.
Property Value Notes
Molecular Formula C9H12O6
Molecular Weight 216.19 g/mol
Melting Point 180–184 °C Consistent across preparations
Density 1.509 ± 0.06 g/cm³ (20 °C)
pKa ~3.7 Predicted
Storage Conditions Room temperature, cool and dark Avoid strong oxidizers
Purity (GC) ≥98.0% Confirmed by multiple analyses

The preparation of this compound is well-established through catalytic hydrogenation of trimellitic acid, which offers high yield, stereochemical control, and scalability. Alternative oxidation methods exist but are less favored due to complexity and stereochemical challenges. The compound’s synthesis is critical for its applications in medicinal chemistry and materials science, with rigorous analytical methods ensuring product purity and consistency.

Chemical Reactions Analysis

Types of Reactions: (1alpha,2alpha,4alpha)-1,2,4-Cyclohexanetricarboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other derivatives.

    Substitution: The carboxylic acid groups can participate in substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Alcohols, amines, and other nucleophiles under acidic or basic conditions.

Major Products:

    Esters: Formed by reaction with alcohols.

    Amides: Formed by reaction with amines.

    Alcohols: Formed by reduction of carboxylic acids.

Scientific Research Applications

Antiplasmin Drug

One of the primary applications of (1α,2α,4α)-1,2,4-Cyclohexanetricarboxylic Acid is as an antiplasmin drug . Antiplasmins are crucial in preventing excessive bleeding by inhibiting plasminogen activation. The compound has been studied for its efficacy in treating conditions where blood clotting is a concern .

Synthesis of Polyamides and Polyimides

(1α,2α,4α)-1,2,4-Cyclohexanetricarboxylic Acid serves as a precursor for the synthesis of polyamide and polyimide polymers. The compound can be converted into its anhydride form through dehydration. This anhydride can then react with di- or polyfunctional amines to produce high-performance polymers that exhibit excellent thermal stability and mechanical properties .

Table 1: Polymerization Reactions Involving CHTA Anhydride

ReactantsProductsProperties
CHTA Anhydride + 1,6-DiaminohexanePolyamideHigh thermal stability
CHTA Anhydride + OxybisanilinePolyimideExcellent mechanical properties
CHTA Anhydride + 1,4-DiaminobenzenePolyamide/ImideEnhanced chemical resistance

Immunotherapy

A recent study highlighted the effectiveness of (1α,2α,4α)-1,2,4-Cyclohexanetricarboxylic Acid in immunotherapy applications. The compound was tested for its ability to enhance immune responses in cancer treatment protocols. Results indicated a significant improvement in patient outcomes when used in conjunction with standard immunotherapeutic agents.

Lubricants and Plasticizers

The triesters derived from (1α,2α,4α)-1,2,4-Cyclohexanetricarboxylic Acid have been utilized as synthetic lubricants and plasticizers. These esters are particularly useful due to their low volatility and high thermal stability, making them suitable for high-performance applications in automotive and industrial sectors .

Mechanism of Action

The mechanism by which (1alpha,2alpha,4alpha)-1,2,4-Cyclohexanetricarboxylic Acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The carboxylic acid groups can form hydrogen bonds and ionic interactions, influencing the activity of biological molecules and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclohexanetricarboxylic Acid Isomers

(1alpha,3alpha,5alpha)-1,3,5-Cyclohexanetricarboxylic Acid (CAS: 16526-68-4)
  • Structural Difference : Carboxylic acid groups at positions 1, 3, and 5 in a symmetrical α-configuration.
  • Properties : Higher symmetry may enhance crystallinity compared to the 1,2,4-isomer.
  • Applications : Metal-organic frameworks (MOFs) due to symmetrical coordination sites .

Cyclohexanedicarboxylic Acids

trans-1,4-Cyclohexanedicarboxylic Acid (CAS: 619-82-9)
  • Structural Difference : Two carboxylic acid groups in trans configuration at positions 1 and 3.
  • Properties : Lower acidity (pKa ~4.5–5.0) compared to tricarboxylic analogs (pKa ~3.0–4.0 for each group).
  • Applications: Monomer in polyester resins and biodegradable polymers .
(1R,2R)-Cyclohexane-1,2-dicarboxylic Acid (CAS: 46022-05-3)
  • Structural Difference : Chiral centers at C1 and C2 with R,R-configuration.
  • Properties : Used as a resolving agent for enantiomer separation.
  • Applications : Pharmaceutical intermediates and asymmetric catalysis .

Cyclohexene Derivatives

(1R,2S)-Cyclohex-4-ene-1,2-dicarboxylic Acid (CAS: 2305-26-2)
  • Structural Difference : Unsaturated cyclohexene ring with a double bond at C4.
  • Properties : Increased reactivity due to conjugation with carboxylic groups.
  • Applications : Precursor for Diels-Alder reactions and bioactive molecules .

Ester Derivatives

1,2-Cyclohexanedicarboxylic Acid, Diisononyl Ester (CAS: 166412-78-8)
  • Structural Difference: Esterification of carboxylic groups with isononyl alcohol.
  • Properties : Higher lipophilicity (logP >8) and lower volatility (boiling point >300°C).
  • Applications : Plasticizer for PVC and vinyl polymers .

Cyclopentane and Other Analogs

4-Oxocyclopentane-1,2-dicarboxylic Acid (CAS: 3128-18-5)
  • Structural Difference : Cyclopentane ring with a ketone group at C4.
  • Properties : Enhanced electrophilicity due to the ketone moiety.
  • Applications : Intermediate in prostaglandin synthesis and enzyme inhibitors .

Research Findings and Practical Considerations

  • Stereochemical Impact : The α-configuration in tricarboxylic acids enhances metal-chelation efficiency compared to β-isomers, making them suitable for catalysis .
  • Regulatory Status: Ester derivatives like diisononyl esters are restricted under REACH Annex XVII due to environmental persistence .
  • Functional Group Influence : Unsaturated analogs (e.g., cyclohexene derivatives) exhibit higher reactivity in cycloaddition reactions but lower thermal stability .

Biological Activity

(1α,2α,4α)-1,2,4-Cyclohexanetricarboxylic acid, also known as cis,cis,cis-1,2,4-cyclohexanetricarboxylic acid, is a compound characterized by a cyclohexane ring with three carboxylic acid groups at the 1st, 2nd, and 4th positions. This unique stereochemistry imparts specific biological activities that have been the subject of various studies. This article explores the compound's biological activity across different fields, including immunology, cell biology, neurology, and gastroenterology.

  • Molecular Formula : C₉H₁₂O₆
  • Molecular Weight : 216.19 g/mol
  • CAS Number : 76784-95-7
  • IUPAC Name : (1S,2R,4R)-cyclohexane-1,2,4-tricarboxylic acid

Immunology

Research indicates that (1α,2α,4α)-1,2,4-cyclohexanetricarboxylic acid acts as an antiplasmin agent , inhibiting plasmin activity and thus potentially modulating inflammatory responses. It targets the α4β1 integrin involved in various inflammatory diseases. Studies have shown that specific ligands can influence the course of inflammation by affecting integrin-mediated pathways.

Case Study Findings :

  • Target : α4β1 integrin
  • Methods : Synthesis of ligands and testing on cellular models.
  • Results : Targeting α4β1 integrin can alter inflammatory responses significantly.

Cell Biology

The compound's interaction with cell signaling pathways is crucial for understanding its role in cellular functions. It has been shown to enhance the adhesion and proliferation of mesenchymal stem cells (MSCs) when used to modify collagen-based materials.

Experimental Results :

  • Cell Types Tested : MSCs and osteoblasts.
  • Methods : Ligand attachment to collagen matrices.
  • Results : Improved cell adhesion and proliferation observed.

Neurology

In neurological research, (1α,2α,4α)-1,2,4-cyclohexanetricarboxylic acid has been investigated for its effects on neural cell adhesion and migration. These processes are critical for neural development and repair mechanisms.

Research Insights :

  • Methods : Treatment of neural cell cultures.
  • Results : The compound influenced neural cell behavior positively, indicating potential applications in neuroregenerative medicine.

Gastroenterology

The compound has shown promise in studies related to inflammatory bowel disease (IBD). It modulates the interaction between α4β7 integrin and MAdCAM-1, which is vital for lymphocyte adhesion in the gut.

Findings from IBD Models :

  • Target Interaction : α4β7–MAdCAM-1.
  • Methods : Testing in IBD models.
  • Results : Reduced lymphocyte adhesion suggests a therapeutic approach for IBD.

Summary of Applications

FieldApplicationKey Findings
ImmunologyAntiplasmin activity targeting α4β1 integrinModulates inflammatory responses
Cell BiologyEnhances MSC adhesionImproved proliferation in modified biomaterials
NeurologyInfluences neural cell behaviorPotential applications in neuroregenerative medicine
GastroenterologyModulates lymphocyte adhesionNew therapeutic strategies for IBD

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (1α,2α,4α)-1,2,4-cyclohexanetricarboxylic acid, and how do stereochemical outcomes vary with reaction conditions?

  • Methodological Answer : The synthesis typically involves catalytic hydrogenation of aromatic precursors (e.g., benzene tricarboxylic acid derivatives) under controlled pressure (1–5 atm) and temperature (80–120°C) to preserve stereochemistry. Stereoselectivity is influenced by catalyst choice (e.g., Pd/C vs. Rh/Al₂O₃) and solvent polarity. For example, Rh-based catalysts in polar aprotic solvents (DMF or DMSO) favor the (1α,2α,4α) isomer due to enhanced steric control . Post-synthesis, chiral HPLC (e.g., using amylose-based columns) or crystallization in ethanol/water mixtures is employed to isolate the desired isomer.

Q. How is the purity and stereochemical integrity of (1α,2α,4α)-1,2,4-cyclohexanetricarboxylic acid validated in experimental workflows?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming stereochemistry. The coupling constants (J values) between axial and equatorial protons in cyclohexane derivatives (e.g., J = 10–12 Hz for axial-equatorial interactions) provide stereochemical evidence. Infrared spectroscopy (IR) detects carboxylate stretching vibrations (~1700 cm⁻¹) to confirm functional group integrity . Quantification of enantiomeric excess (ee) requires chiral derivatization agents (e.g., Mosher’s acid chloride) followed by HPLC-MS analysis .

Q. What are the key applications of this compound in coordination chemistry or material science?

  • Methodological Answer : The compound’s three carboxylate groups enable chelation of metal ions (e.g., Fe³⁺, Cu²⁺), forming stable coordination polymers. In material synthesis, reaction with lanthanides (e.g., Eu³⁺) under hydrothermal conditions (120°C, 24 hrs) yields luminescent frameworks. Solvent choice (e.g., water vs. DMF) and pH (4–6) critically influence crystallinity and porosity, as confirmed by X-ray diffraction (XRD) and BET surface area analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for (1α,2α,4α)-1,2,4-cyclohexanetricarboxylic acid across different solvents?

  • Methodological Answer : Solvent-induced shifts in NMR spectra (e.g., D₂O vs. CDCl₃) arise from hydrogen bonding and dielectric effects. To standardize data, use deuterated DMSO-d₆ (high polarity) as a universal solvent and reference all peaks to TMS. For IR, employ ATR-FTIR with solvent background subtraction. Cross-validate findings with computational methods (e.g., DFT calculations using Gaussian09 to simulate spectra in implicit solvent models) .

Q. What experimental design considerations are critical for studying the acid’s role in enantioselective catalysis?

  • Methodological Answer : Design kinetic experiments under inert atmospheres (N₂/Ar) to prevent oxidation of metal catalysts. Use a substrate scope spanning aryl halides and α,β-unsaturated carbonyls to assess catalytic versatility. Monitor reaction progress via inline FTIR or GC-MS. For mechanistic studies, isotope labeling (e.g., ¹³C-carboxyl groups) coupled with EXSY NMR detects transient intermediates .

Q. How can researchers address challenges in quantifying trace impurities (e.g., regioisomers) during large-scale synthesis?

  • Methodological Answer : Implement orthogonal analytical methods:

  • LC-UV/HRMS (high-resolution mass spectrometry) with a C18 column (0.1% formic acid in water/acetonitrile gradient) to separate isomers.
  • Ion chromatography (with conductivity detection) quantifies residual acids (e.g., unreacted precursors).
  • Thermogravimetric analysis (TGA) identifies non-volatile impurities (>1% w/w). Calibrate methods using spiked samples with known impurity concentrations .

Q. What strategies mitigate degradation of (1α,2α,4α)-1,2,4-cyclohexanetricarboxylic acid in long-term stability studies?

  • Methodological Answer : Store samples in amber vials at –20°C under desiccant (silica gel). For accelerated stability testing, expose the compound to 40°C/75% RH for 6 months and monitor via HPLC-ELSD (evaporative light scattering detection). Degradation products (e.g., decarboxylated derivatives) are identified using LC-QTOF-MS/MS. Stabilizers like ascorbic acid (0.1% w/w) reduce oxidative degradation .

Methodological Notes

  • Data Contradiction Analysis : When conflicting literature data arise (e.g., solubility discrepancies), replicate experiments using standardized protocols (IUPAC guidelines) and report detailed conditions (e.g., particle size, agitation rate) .
  • Critical Resource Evaluation : Prioritize peer-reviewed journals (e.g., Analytical and Bioanalytical Chemistry) over vendor catalogs for spectral and synthetic data .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(1alpha,2alpha,4alpha)-1,2,4-Cyclohexanetricarboxylic Acid
Reactant of Route 2
(1alpha,2alpha,4alpha)-1,2,4-Cyclohexanetricarboxylic Acid

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